![molecular formula C10H9N3 B1524778 4-Phenylpyrimidin-5-amine CAS No. 3435-23-2](/img/structure/B1524778.png)
4-Phenylpyrimidin-5-amine
Overview
Description
4-Phenylpyrimidin-5-amine is an organic compound with the molecular formula C10H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which 4-phenylpyrimidin-5-amine belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This inhibition could potentially lead to the anti-inflammatory effects observed.
Biochemical Pathways
It is known that pyrimidines play a significant role in purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids, which are crucial for cell growth and division.
Result of Action
It is suggested that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This inhibition could potentially lead to the anti-inflammatory effects observed.
Biochemical Analysis
Biochemical Properties
4-Phenylpyrimidin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyamines, which are essential for the growth and proliferation of mammalian cells . These interactions are crucial for biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the exocytosis dynamics in multidrug-resistant breast cancer cells . This compound can alter the rate of exocytosis and the pathways involved, thereby affecting the overall cellular function. Additionally, it can modulate gene expression by interacting with specific transcription factors and regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes and inhibit their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, thereby influencing downstream gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and proliferation. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Additionally, high doses of this compound can cause toxicity, leading to adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized through the purine metabolism pathway, involving enzymes such as xanthine oxidoreductase . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and overall efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with nitroethane and ammonium acetate . Another method includes the [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Scientific Research Applications
Chemical Synthesis and Structural Applications
Building Block for Organic Synthesis
4-Phenylpyrimidin-5-amine serves as a fundamental building block in organic chemistry. It is utilized to synthesize more complex organic molecules, including various heterocycles and pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or alter physical properties, making it a valuable intermediate in drug development and materials science.
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Reaction of phenylacetic acid with nitroethane : This method offers a straightforward pathway to obtain the desired compound.
- Condensation reactions : These involve coupling reactions with other amines or aromatic compounds to generate derivatives with enhanced properties.
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties. It has been investigated for its potential therapeutic effects, particularly in:
-
Cancer Treatment : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure have demonstrated inhibitory activity against specific kinases associated with cancer progression, such as ULK1 kinase in non-small cell lung cancer (NSCLC) .
Compound Target Kinase IC50 (µM) 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine ULK1 Not specified
Anti-inflammatory Activities
The compound has also shown potential anti-inflammatory effects. Various studies have reported that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For example, some synthesized analogs of this compound exhibited IC50 values in the micromolar range against these enzymes .
Case Studies and Research Findings
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Inhibition of Cancer Cell Proliferation
A study explored the synthesis of novel pyrimidine derivatives based on this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The most active derivative showed significant inhibition against A549 lung cancer cells, indicating the potential for further development as anticancer agents . -
Metabolic Pathways Investigation
Another research focused on the metabolic pathways involving this compound in animal models. It was observed that lower doses promoted cell growth while higher doses could lead to toxicity. This dual effect highlights the importance of dosage in therapeutic applications . -
Structure–Activity Relationship (SAR)
Investigations into the SAR of pyrimidine derivatives have revealed that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance, substituents that enhance electron density at certain positions have been linked to increased anti-inflammatory potency .
Comparison with Similar Compounds
4-Phenylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
- 2-Phenylpyrimidin-5-amine
- 4-Methylpyrimidin-5-amine
- 4-Chloropyrimidin-5-amine
These compounds share a similar pyrimidine core but differ in their substituents, which can significantly impact their chemical properties and applications.
Biological Activity
4-Phenylpyrimidin-5-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of this compound derivatives often involves various methods, including microwave-assisted synthesis and traditional reflux techniques. The structural characterization typically employs spectroscopic methods such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and K562, with an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | AGS | 53.02 |
Derivative A | HeLa | 45.00 |
Derivative B | K562 | 30.00 |
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Compounds derived from this structure demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against certain bacterial strains .
Table 2: Antibacterial Activity of Selected Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
Compound C | Escherichia coli | 32 |
3. Anti-inflammatory Activity
Recent research highlighted the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. In vitro assays revealed that some derivatives effectively inhibited COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Table 3: COX-2 Inhibition by Pyrimidine Derivatives
Compound | IC50 (µmol) |
---|---|
Compound D | 0.04 ± 0.09 |
Celecoxib | 0.04 ± 0.01 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at the phenyl moiety significantly influence the biological activity of the compounds. For example, halogen substitutions on the phenyl ring have been associated with increased potency in both anticancer and antibacterial activities . The presence of specific functional groups appears crucial for enhancing interactions with biological targets.
Case Studies
In a notable case study, researchers synthesized a series of novel pyrimidine derivatives based on the core structure of this compound and evaluated their biological activities in vitro and in vivo. These studies revealed that certain derivatives not only exhibited potent anticancer effects but also improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .
Properties
IUPAC Name |
4-phenylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRFPWGQVAOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701679 | |
Record name | 4-Phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-23-2 | |
Record name | 4-Phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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